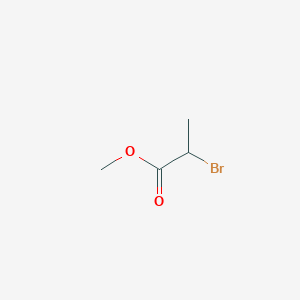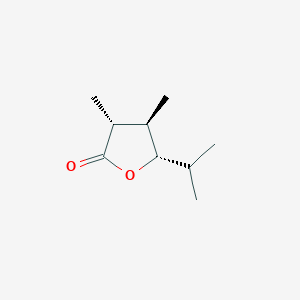
Methyl 2-nitro-4-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to methyl 2-nitro-4-(trifluoromethyl)benzoate involves various strategies, including catalyzed acylation reactions. For example, a study by Hwang, Prakash, and Olah (2000) demonstrated that methyl benzoate can undergo a novel Friedel–Crafts acylation with aromatic compounds in the presence of superacidic trifluoromethanesulfonic acid, yielding benzophenone derivatives with high efficiency (Hwang, Prakash, & Olah, 2000).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular conformation and intramolecular interactions of related compounds. For instance, an X-ray study by Kucsman et al. (1986) on methyl 2-(4-nitrophenylthio)benzoate revealed the influence of sulfur(II)—oxygen(carbonyl) interaction on molecular conformation (Kucsman et al., 1986).
Chemical Reactions and Properties
The reactivity of compounds similar to methyl 2-nitro-4-(trifluoromethyl)benzoate is influenced by their electronic structure and substituent effects. The study by Nakamura, Sugimoto, and Ohwada (2007) on the intramolecular cyclization of methyl 3-aryl-2-nitropropionates highlights the role of electron-withdrawing groups and reaction conditions in determining product formation (Nakamura, Sugimoto, & Ohwada, 2007).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. The physical properties of related compounds can be inferred from crystallographic studies, which provide detailed information on molecular geometry and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of methyl 2-nitro-4-(trifluoromethyl)benzoate, including reactivity, stability, and functional group transformations, are central to its applications in organic synthesis. Research on similar compounds, such as the study by Korotaev et al. (2008), which explored the synthesis of 4-methyl-3-nitro-2-trihalomethyl-2H-chromenes, can shed light on potential chemical transformations and reactivity patterns (Korotaev et al., 2008).
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
Methyl benzoate, activated by superacidic trifluoromethanesulfonic acid, reacts with aromatic compounds to form benzophenone derivatives. This reaction, including with highly deactivated nitrobenzene and benzotrifluoride, results in meta-substituted benzophenones, highlighting its use in organic synthesis (Hwang, Prakash, & Olah, 2000).
Molecular Structure Studies
The molecular structures of compounds like methyl 2-(4-nitrophenylthio)benzoate have been explored using X-ray diffraction. Such studies provide insights into conformations favorable for specific interactions, like sulphur(II)—oxygen(carbonyl) contact, and the geometry of ring structures with S⋯O contact, crucial for understanding molecular interactions and design (Kucsman et al., 1986).
Synthesis of Complex Compounds
Protocols have been developed for synthesizing ortho-trifluoromethoxylated aniline derivatives using compounds like methyl 4-acetamido-3-(trifluoromethoxy)benzoate. Such procedures are valuable for creating a broad spectrum of ortho-trifluoromethoxylated aniline derivatives, which are important in the discovery and development of pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Material Science and Polymer Chemistry
Studies in material science have revealed the synthesis of poly(arylene ether amide)s with trifluoromethyl pendent groups through nucleophilic nitro displacement reactions. These polymers, with high molecular weights and glass transition temperatures, are significant for their solubility in common organic solvents and potential in various applications (Lee & Kim, 2002).
Analytical Chemistry Applications
Methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction. This application is particularly relevant in preconcentration and quantitative extraction of elements like copper(II) in various water samples, demonstrating its versatility in analytical chemistry (Kagaya & Yoshimori, 2012).
Photopolymerization Studies
In polymer chemistry, benzoate ester derivatives of ethyl α-hydroxymethylacrylate have been synthesized, exhibiting rapid photopolymerization rates. Such materials are crucial for rapid photocure applications in thin film and coating, expanding options in linear rather than highly crosslinked structures (Avci, Mathias, & Thigpen, 1996).
Safety and Hazards
Zukünftige Richtungen
“Methyl 2-nitro-4-(trifluoromethyl)benzoate” is an important intermediate in the pharmaceutical and pesticide industries . It is used in the synthesis of various compounds such as nitenpyram, isoxazole grass ketone, and TRPV1 receptor antagonists . The future directions of this compound could involve its use in the synthesis of other pharmaceutical and pesticide compounds.
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .
Wirkmechanismus
Target of Action
Methyl 2-nitro-4-(trifluoromethyl)benzoate is a significant intermediate in the synthesis of various pharmaceutical and agrochemical products . It is used in the preparation of compounds such as nitenpyram, isoxazole herbicide, and TRPV1 receptor antagonists . These targets play crucial roles in their respective biological systems.
Mode of Action
The trifluoromethyl group in the compound is often associated with increased lipophilicity, which can enhance the interaction with its targets .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2-nitro-4-(trifluoromethyl)benzoate are dependent on the final products synthesized using it as an intermediate. For instance, when used in the synthesis of nitenpyram, it affects the nicotinic acetylcholine receptor pathway .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of bioactive compounds, often enhancing metabolic stability and lipophilicity .
Result of Action
The molecular and cellular effects of Methyl 2-nitro-4-(trifluoromethyl)benzoate are largely determined by the final products synthesized from it. For example, nitenpyram, one of the products synthesized from this compound, acts as an insecticide by blocking neural messages in insects, leading to their paralysis and eventual death .
Action Environment
The action, efficacy, and stability of Methyl 2-nitro-4-(trifluoromethyl)benzoate are influenced by various environmental factors. For instance, it should be stored at 2-8°C and protected from light to maintain its stability . The compound’s efficacy and action can also be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.
Eigenschaften
IUPAC Name |
methyl 2-nitro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRZKAYPKZGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460955 | |
| Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
CAS RN |
228418-45-9 | |
| Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 228418-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)





